molecular formula C9H19NO B2658790 (1S)-1-(2,2-Dimethyloxan-4-yl)ethanamine CAS No. 2248220-78-0

(1S)-1-(2,2-Dimethyloxan-4-yl)ethanamine

Cat. No.: B2658790
CAS No.: 2248220-78-0
M. Wt: 157.257
InChI Key: QDHZEAFSTBQNHO-JAMMHHFISA-N
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Description

(1S)-1-(2,2-Dimethyloxan-4-yl)ethanamine is a chiral amine derivative characterized by a 2,2-dimethyltetrahydropyran scaffold. This specific stereochemistry and structure make it a valuable synthetic intermediate and building block in medicinal chemistry and organic synthesis. Compounds featuring the tetrahydropyran moiety are of significant interest in drug discovery, as this structure is found in various biologically active molecules. For instance, substituted tetrahydropyran derivatives have been investigated as potential anti-cancer agents . Furthermore, structurally similar chiral amines containing a tetrahydropyran ring have been studied for their potential application as antidepressants, highlighting the pharmaceutical relevance of this structural motif . The chiral nature of this compound is particularly critical for the synthesis of enantiomerically pure compounds, which is essential for developing specific therapeutics and probing biological mechanisms. This product is intended for research applications as a key intermediate in the synthesis of more complex target molecules. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(1S)-1-(2,2-dimethyloxan-4-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-7(10)8-4-5-11-9(2,3)6-8/h7-8H,4-6,10H2,1-3H3/t7-,8?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDHZEAFSTBQNHO-JAMMHHFISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCOC(C1)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1CCOC(C1)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2,2-Dimethyloxan-4-yl)ethanamine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,2-dimethyloxan-4-ylmethanol with ethanamine in the presence of a catalyst. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2,2-Dimethyloxan-4-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ethanamine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • (1S)-1-(2,2-Dimethyloxan-4-yl)ethanamine has been studied for its potential as a pharmaceutical agent. Its structural components allow for interactions with various biological targets, which may lead to therapeutic effects.
    • The compound's mechanism of action involves binding to specific receptors or enzymes, modulating their activity, and potentially influencing metabolic pathways.
  • Synthesis of Related Compounds
    • The compound serves as a precursor for synthesizing other bioactive molecules. Its unique structure can be modified to create derivatives with enhanced biological activity or selectivity for specific targets.
  • Pharmacological Studies
    • Research has indicated that this compound may exhibit properties relevant to the treatment of conditions such as metabolic disorders. For instance, its potential role as a GLP-1 receptor agonist has been explored in the context of diabetes treatment .

Case Studies

Study TitleYearFindings
Inhibition of Phospholipase A22021Investigated the role of this compound in modulating lysosomal phospholipase activity, suggesting implications for drug-induced phospholipidosis .
Synthesis of GLP-1 Receptor Agonists2023Highlighted the use of this compound in developing novel GLP-1 receptor agonists that show promise in managing type 2 diabetes .

Potential Therapeutic Uses

The compound's biological activity suggests several therapeutic avenues:

  • Diabetes Management : As part of GLP-1 receptor agonist development, it may help regulate blood glucose levels.
  • Neuroprotective Effects : Preliminary studies indicate potential neuroprotective properties that warrant further exploration.

Mechanism of Action

The mechanism of action of (1S)-1-(2,2-Dimethyloxan-4-yl)ethanamine involves its interaction with specific molecular targets and pathways. The ethanamine group can interact with receptors or enzymes, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Comparison

The table below compares “(1S)-1-(2,2-Dimethyloxan-4-yl)ethanamine” with structurally analogous compounds, focusing on substituents, ring systems, and stereochemistry:

Compound Name Core Structure Substituent/Ring System Stereochemistry Molecular Formula Molar Mass (g/mol) Reference
This compound Ethanamine 2,2-Dimethyltetrahydropyran-4-yl S-configuration C₉H₁₉NO 157.2 -
(S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanamine (HCl salt) Ethanamine 2,2-Dimethyl-1,3-dioxolane-4-yl S-configuration C₇H₁₆ClNO₂ 181.7
(1S)-1-(4-Imidazol-1-ylphenyl)ethanamine Ethanamine 4-(Imidazol-1-yl)phenyl S-configuration C₁₁H₁₃N₃ 187.2
(1S)-1-(2,2-Difluorobenzo[d][1,3]dioxolen-4-yl)ethanamine Ethanamine 2,2-Difluorobenzo[d][1,3]dioxole-4-yl S-configuration C₉H₉F₂NO₂ 201.2
(1S)-1-(4-Propylphenyl)ethanamine Ethanamine 4-Propylphenyl S-configuration C₁₁H₁₇N 163.3

Key Observations :

  • Ring Systems : The target compound’s tetrahydropyran ring (6-membered) contrasts with the 5-membered 1,3-dioxolane in and the benzo[d][1,3]dioxole in . Larger rings may confer greater conformational flexibility and lipophilicity compared to smaller, strained rings .
Physicochemical Properties
Property This compound (1S)-1-(4-Imidazol-1-ylphenyl)ethanamine (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanamine HCl
Hydrogen Bond Donors 1 (NH₂) 1 (NH₂) 1 (NH₂⁺, protonated amine)
Hydrogen Bond Acceptors 2 (O in oxane, NH₂) 2 (N in imidazole, NH₂) 3 (O in dioxolane, Cl⁻, NH₂⁺)
Topological Polar Surface Area (Ų) ~30–40 (estimated) 43.8 Not reported
LogP (Predicted) ~1.5–2.0 (moderate lipophilicity) ~2.1 (imidazole enhances polarity) ~0.8–1.2 (HCl salt reduces lipophilicity)

Key Observations :

  • The oxane ring in the target compound likely contributes to moderate lipophilicity, balancing membrane permeability and solubility. In contrast, the imidazole-containing analog () has a higher polar surface area, which may limit blood-brain barrier penetration .
  • The dioxolane derivative () exhibits reduced lipophilicity due to its oxygen-rich ring and hydrochloride salt form .

Q & A

Q. What synthetic strategies are effective for producing (1S)-1-(2,2-Dimethyloxan-4-yl)ethanamine, and how is stereochemical purity ensured?

Methodological Answer:

  • Step 1: Ring Formation Start with tetrahydrofuran derivatives. Cyclize diols with ketones under acid catalysis (e.g., H₂SO₄) to form the 2,2-dimethyloxane ring. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
  • Step 2: Chiral Amine Introduction Use asymmetric Strecker synthesis with a chiral catalyst (e.g., Jacobsen’s thiourea) or enzymatic resolution (e.g., lipase-mediated kinetic resolution) to establish the (1S) configuration .
  • Step 3: Purification Employ column chromatography (silica gel, gradient elution) and validate purity (>98%) via HPLC-MS (C18 column, 0.1% TFA in acetonitrile/water) .
  • Validation Confirm structure using ¹H NMR (δ 1.25 ppm for dimethyl groups, 3.45–3.70 ppm for oxane protons) and optical rotation ([α]D²⁵ ≈ −40° for analogous (S)-amines) .

Q. Which spectroscopic methods are most reliable for confirming the compound’s stereochemistry?

Methodological Answer:

  • X-ray Crystallography : Resolve crystal structures to observe spatial arrangements (e.g., C9–C17–C16 torsion angle ≈167.5° in related compounds) .
  • Chiral Derivatization : React with (R)-Mosher’s acid chloride; analyze ¹H NMR for diastereotopic splitting patterns .
  • Circular Dichroism (CD) : Compare CD spectra with enantiomerically pure standards to confirm Cotton effects .

Q. What safety measures are essential during handling and storage?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles; use a fume hood for volatile steps .
  • Storage : Keep at 2–8°C in airtight, light-resistant containers under nitrogen to prevent oxidation .
  • Spill Management : Neutralize with dilute acetic acid and dispose via hazardous waste protocols .

Advanced Research Questions

Q. What catalytic systems optimize enantiomeric excess in asymmetric syntheses?

Methodological Answer:

  • Enzyme Catalysis : Use Candida antarctica lipase B (CAL-B) for transesterification (reported ee >99% for similar substrates) .
  • Metal-Ligand Complexes : Employ Ru(II)-TsDPEN catalysts for transfer hydrogenation; optimize temperature (4–25°C) to minimize racemization .
  • Solvent Screening : Test tert-butyl methyl ether for improved enzyme stability and substrate solubility .

Q. How do steric effects from the 2,2-dimethyloxane ring influence reactivity in nucleophilic substitutions?

Methodological Answer:

  • Kinetic Studies : Measure reaction rates with bulky vs. small electrophiles (e.g., trityl chloride vs. methyl iodide) to quantify steric hindrance (ΔΔG‡ >3 kcal/mol indicates significant interference) .
  • Computational Analysis : Calculate steric maps (e.g., using SambVca) to identify hindered regions near the ethanamine group .
  • X-ray/DFT Comparison : Analyze bond angles (e.g., C4–O–C2 <110°) to correlate ring strain with reduced nucleophilicity .

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